molecular formula C16H13NO4 B7525062 2-[2-(4-Cyanophenoxy)ethoxy]benzoic acid

2-[2-(4-Cyanophenoxy)ethoxy]benzoic acid

Cat. No.: B7525062
M. Wt: 283.28 g/mol
InChI Key: INPSSWQJGAWUAF-UHFFFAOYSA-N
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Description

2-[2-(4-Cyanophenoxy)ethoxy]benzoic acid is a benzoic acid derivative featuring a two-carbon ethoxy linker substituted with a 4-cyanophenoxy group at the ortho position. Its molecular formula is C₁₆H₁₃NO₄ (calculated), with a molecular weight of 283.28 g/mol.

Properties

IUPAC Name

2-[2-(4-cyanophenoxy)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c17-11-12-5-7-13(8-6-12)20-9-10-21-15-4-2-1-3-14(15)16(18)19/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSSWQJGAWUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-[2-(4-Cyanophenoxy)ethoxy]benzoic acid and related compounds:

Compound Name Substituents on Ethoxy Chain Molecular Weight (g/mol) Key Applications/Properties Evidence Source
2-[2-(4-Cyanophenoxy)ethoxy]benzoic acid 4-Cyanophenoxy 283.28 Intermediate for pharmaceuticals N/A (Target)
2-[2-Oxo-2-(phenylamino)ethoxy]benzoic acid Phenylamino-oxo group 271.27 Pharmaceutical intermediate
4-[2-(Methacryloyloxy)ethoxy]benzoic acid Methacryloyloxy (polymerizable group) ~250.25 Monomer for polymer synthesis
Dazoxiben (4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid) Imidazole ring 246.23 Thromboxane synthase inhibitor
4-[2-(2-Oxo-pyrrolidin-1-yl)ethoxy]benzoic acid Pyrrolidinone ring 249.26 Medicinal chemistry (CNS targets)
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid Chloro, ethoxy-methylphenyl 290.74 Agrochemical intermediate

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups: The 4-cyanophenoxy group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions or coupling reactions. This contrasts with Dazoxiben (imidazole substituent, ), which exhibits basicity due to the nitrogen-rich heterocycle .
  • Polymerization Potential: The methacryloyloxy group in 4-[2-(Methacryloyloxy)ethoxy]benzoic acid () enables free-radical polymerization, a property absent in the target compound .

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